![molecular formula C21H17Cl2N3O4 B331174 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE](/img/structure/B331174.png)
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two methoxybenzamide groups and a pyridinyl moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-2-pyridinylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as a dopamine receptor antagonist, affecting neurotransmitter signaling in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
Uniqueness
What sets 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its specific binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H17Cl2N3O4 |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
5-chloro-N-[6-[(5-chloro-2-methoxybenzoyl)amino]pyridin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-29-16-8-6-12(22)10-14(16)20(27)25-18-4-3-5-19(24-18)26-21(28)15-11-13(23)7-9-17(15)30-2/h3-11H,1-2H3,(H2,24,25,26,27,28) |
Clé InChI |
GJIWPALFSQATGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


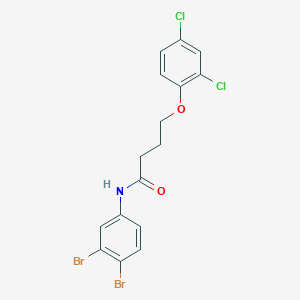
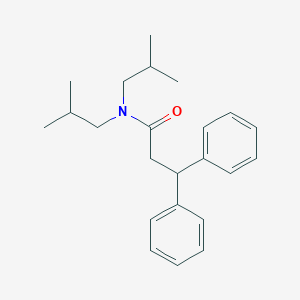
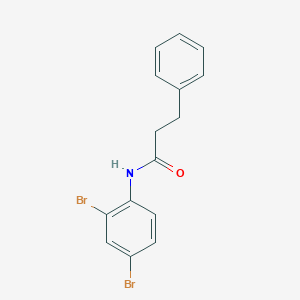
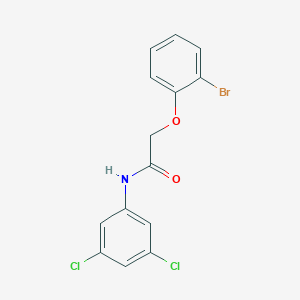
![Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331102.png)
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331104.png)
![Isopropyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B331105.png)

![Methyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B331108.png)
![2-(2-thienyl)-N-[6-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-pyridinyl]-4-quinolinecarboxamide](/img/structure/B331109.png)
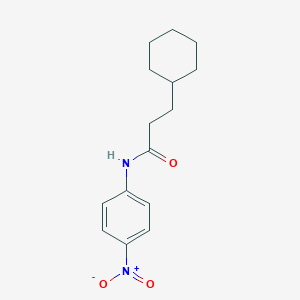
![propyl 2-{[3-({[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331112.png)
![(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B331114.png)

